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Compound of Interest

Compound Name: Butynol

Cat. No.: B8639501

This technical guide provides a comprehensive overview of the structural isomers of butynol
(C4HeO), tailored for researchers, scientists, and drug development professionals. It covers
their chemical structures, physicochemical properties, synthesis methodologies, and
spectroscopic data.

Introduction to Butynol Isomers

Butynol, with the molecular formula CsHeO, is an unsaturated alcohol containing a four-carbon
chain and a carbon-carbon triple bond. There are four potential structural isomers of butynol.
However, one of these, but-1-yn-1-ol, is an unstable ynol that rapidly tautomerizes to its more
stable carbonyl isomer, butanal. The three stable structural isomers of butynol are:

e 2-Butyn-1-ol
e 3-Butyn-1-ol
e 3-Butyn-2-ol

This guide will focus on the properties, synthesis, and characterization of these three stable
iIsomers, with a discussion on the instability of but-1-yn-1-ol.

Physicochemical Properties

The physical and chemical properties of the stable butynol isomers are summarized in the
table below for easy comparison.
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Property 2-Butyn-1-ol 3-Butyn-1-ol 3-Butyn-2-ol
CAS Number 764-01-2 927-74-2 2028-63-9
Molecular Weight 70.09 g/mol 70.09 g/mol 70.09 g/mol

Colorless to light Colorless to pale Colorless to light
Appearance o o o

yellow liquid yellow liquid yellow liquid

- _ 66-67 °C at 150
Boiling Point 142-143 °C 128.9 °C
mmHg

Melting Point -2.2°C -63.6 °C Not available
Density 0.937 g/mL at 25 °C 0.926 g/mL at 25 °C 0.894 g/mL at 25 °C
Refractive Index

1.453 1.441 1.426
(n2°/D)

Moderately soluble in
Miscible with water, water; miscible with
. ethanol, ether, alcohols and organic )

Solubility o Soluble in water.

chloroform, and solvents. Immiscible

methanol. with aliphatic

hydrocarbons.

Chemical Structures and Isomerism

The structural differences between the butynol isomers arise from the position of the triple
bond and the hydroxyl group on the four-carbon chain.

Figure 1: Chemical structures of the stable butynol isomers.

The Instability of But-1-yn-1-ol: Keto-Enol Tautomerism

But-1-yn-1-ol belongs to a class of compounds known as ynols (or alkynols), which have a
hydroxyl group directly attached to a carbon atom of a carbon-carbon triple bond. These
compounds are generally unstable and readily tautomerize to their more stable a,3-unsaturated
carbonyl counterparts. In the case of but-1-yn-1-ol, it undergoes a rapid rearrangement to but-
1-en-1-one, which in turn isomerizes to the more stable conjugated system, but-2-enal
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(crotonaldehyde). This process is analogous to the well-known keto-enol tautomerism.[1][2][3]

[4115]

Tautomerization
|

But-1-yn-1-ol (Ynol) But-1-en-1-one (Ketone)

Click to download full resolution via product page

Figure 2: Tautomerization of But-1-yn-1-ol.

Experimental Protocols: Synthesis of Butynol
Isomers

The synthesis of butynol isomers often involves the reaction of an appropriate acetylenic
precursor with a carbonyl compound or an epoxide. Below are representative experimental
protocols for the synthesis of the three stable butynol isomers.

Synthesis of 2-Butyn-1-ol

A common method for the preparation of 2-butyn-1-ol is through the dehydrohalogenation of a
dihalo-butene derivative, followed by reaction with a suitable agent to introduce the hydroxyl
group. A specific example from Organic Syntheses involves the reaction of 3-chloro-2-buten-1-
ol with sodium amide in liquid ammonia.[6]

Protocol: Synthesis of 2-Butyn-1-ol from 3-Chloro-2-buten-1-ol[6]

e Preparation of Sodium Amide Solution: In a Dewar flask equipped with a mechanical stirrer
and under a fume hood, prepare a solution of sodium amide in approximately 3 L of
anhydrous liquid ammonia. This is achieved by adding 1.5 g of hydrated ferric nitrate to the
liquid ammonia, followed by the portion-wise addition of 65 g (2.8 g-atoms) of freshly cut
sodium. Stir the mixture until the blue color disappears, indicating the complete formation of
sodium amide.

e Reaction with 3-Chloro-2-buten-1-ol: Over a period of 30 minutes, add 134 g (1.26 moles) of
3-chloro-2-buten-1-ol to the sodium amide suspension.
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e Reaction Quenching: After stirring the mixture overnight, quench the reaction by the careful,
portion-wise addition of 148 g (2.8 moles) of solid ammonium chloride, controlling the
exothermic reaction.

o Work-up and Extraction: Allow the ammonia to evaporate overnight in the fume hood. Extract
the remaining residue with five 250-mL portions of diethyl ether.

 Purification: Remove the ether by distillation. The resulting residue is then distilled under
reduced pressure to yield 2-butyn-1-ol.

3-Chloro-2-buten-1-ol Dehydrohalogenation

T

2-Butyn-1-ol

1. NaNHs, lig. NHs
2. NH4Cl

Click to download full resolution via product page
Figure 3: Synthesis of 2-Butyn-1-ol.

Synthesis of 3-Butyn-1-ol

The synthesis of 3-butyn-1-ol is commonly achieved by the reaction of an acetylide with
ethylene oxide.[7][8]

Protocol: Synthesis of 3-Butyn-1-ol via Grignard Reagent

e Preparation of Ethynylmagnesium Bromide: In a reaction flask under an inert atmosphere,
prepare ethynylmagnesium bromide from ethylmagnesium bromide and a stream of
acetylene gas in anhydrous tetrahydrofuran (THF).

o Reaction with Ethylene Oxide: Cool the solution of ethynylmagnesium bromide and add a
solution of ethylene oxide in anhydrous THF dropwise over several hours, maintaining the
reaction temperature.

e Reaction Quenching and Work-up: After the addition is complete, stir the mixture for an
additional period. Quench the reaction by the slow addition of a saturated aqueous solution
of ammonium chloride.
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o Extraction and Purification: Extract the aqueous layer with diethyl ether. Wash the combined
organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under
reduced pressure. Purify the crude product by fractional distillation.

Acetylene + Ethylene Oxide Nucleophilic Opening

- 3-Butyn-1-ol

1. EtMgBr, THF |- - -
2. H3O*

Click to download full resolution via product page
Figure 4: Synthesis of 3-Butyn-1-ol.

Synthesis of 3-Butyn-2-ol

3-Butyn-2-ol can be synthesized by the reaction of acetaldehyde with an acetylide.[9]
Protocol: Synthesis of (rac)-4-Triisopropylsilyl-3-butyn-2-ol (a protected form of 3-butyn-2-ol)[9]

« Lithiation of Alkyne: In a flame-dried, round-bottomed flask under an argon atmosphere,
dissolve triisopropylsilyl acetylene (26.0 mmol) in dry THF (54 mL). Cool the mixture to -40
°C and add tert-butyllithium (1.7 M in pentane, 32.3 mmol) dropwise. Stir the resulting yellow
mixture at -40 °C for 30 minutes.

o Reaction with Acetaldehyde: Add acetaldehyde (39.2 mmol) in one portion to the reaction

mixture. Stir for 20 minutes at -40 °C.

o Work-up: Pour the reaction mixture into a rapidly stirring solution of saturated aqueous
ammonium chloride (75 mL) at room temperature. After 15 minutes, separate the phases.

o Extraction and Purification: Extract the aqueous layer with diethyl ether (2 x 40 mL). Wash
the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and
remove the solvent under reduced pressure. Purify the residue by bulb-to-bulb distillation to
yield the racemic alcohol. The triisopropylsilyl protecting group can be subsequently removed
using standard methods (e.g., with a fluoride source like TBAF) to give 3-butyn-2-ol.
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Protected Acetylene + Acetaldehyde

Nucleophilic Addition
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3. Deprotection
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Figure 5: Synthesis of 3-Butyn-2-ol.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the stable butynol isomers,
which are crucial for their identification and characterization.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy
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Isomer Nucleus Chemical Shift Multiplicity Assignment
(3, ppm)

2-Butyn-1-ol H ~4.2 t -CH20H

~2.5 q -C=C-CHa-

~1.8 t CHs-C=C-

13C ~85 -C=C-CHz2-

~75 CHs-C=C-

~51 -CH20H

~4 CHs-

3-Butyn-1-ol H 3.81 t -CH2-OH

2.49 tt -C=C-CHz2-

1.98 t -C=CH

1.75 (broad) s -OH

13C 80.5 -C=CH

70.0 -C=CH

60.8 -CH2-OH

23.5 -C=C-CHz2-

3-Butyn-2-ol H ~4.5 o} -CH(OH)-

~2.4 d -C=CH

~1.4 d CHs-CH(OH)-

~(variable) s -OH

13C ~85 -C=CH

~72 -C=CH

~58 -CH(OH)-

~24 CHs-
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Note: Chemical shifts are approximate and can vary depending on the solvent and other
experimental conditions.[10][11][12][13][14][15][16][17][18][19][20][21][22]

Infrared (IR) Spectroscopy

Isomer Wavenumber Intensity Assignment
(cm™)

2-Butyn-1-ol ~3350 Strong, Broad O-H stretch

~2920 Medium C-H stretch (sp?)

~2250 Weak C=C stretch (internal)

~1020 Strong C-O stretch

3-Butyn-1-ol ~3300 Strong, Broad O-H stretch

~3290 Strong, Sharp =C-H stretch (sp)

~2940, 2880 Medium C-H stretch (sp?)

~2120 Weak C=C stretch (terminal)

~1050 Strong C-O stretch

3-Butyn-2-ol ~3350 Strong, Broad O-H stretch

~3290 Strong, Sharp =C-H stretch (sp)

~2980 Medium C-H stretch (sp?)

~2110 Weak C=C stretch (terminal)

~1100 Strong C-O stretch

Note: Absorption frequencies are approximate.[2][10][15][23][24][25][26][27][28][29]

Applications in Research and Drug Development

The butynol isomers, with their bifunctional nature, are valuable intermediates in organic

synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and

specialty materials.
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e 2-Butyn-1-ol is used as an intermediate in the synthesis of various pharmaceuticals,
including antifungal and antibacterial agents.[30] It is also utilized in the production of
polymers and as a corrosion inhibitor.

o 3-Butyn-1-ol is a key building block in the synthesis of the antihistamine fexofenadine.[7] Its
terminal alkyne group makes it suitable for use in click chemistry reactions, which are widely
employed in drug discovery and development.[24]

o 3-Butyn-2-ol serves as an intermediate in the preparation of compounds with potential
therapeutic activity, such as anti-Alzheimer's agents.[23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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